3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione
Description
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione is a sulfur-containing heterocyclic compound featuring a pyridine-thione core fused with a 1-isopropylpiperidine moiety. Synthesized via multi-step pathways involving cyclization and substitution reactions, this compound has drawn attention in medicinal chemistry for its interactions with enzymes, receptors, and microbial targets .
Properties
Molecular Formula |
C13H20N2S |
|---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
3-(1-propan-2-ylpiperidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-10(2)15-9-4-3-7-12(15)11-6-5-8-14-13(11)16/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,14,16) |
InChI Key |
XLVUXPKXOVRETI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CC=CNC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-(1-isopropylpiperidin-2-yl)pyridine with thiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, halogenated solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine and pyridine rings can interact with various receptors and ion channels, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s uniqueness arises from its substituent configuration. Key comparisons include:
Table 1: Structural and Electronic Properties of Pyridine-2(1H)-thione Derivatives
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| Target Compound | Pyridine-2(1H)-thione | 1-Isopropylpiperidine at C3 | Enhanced lipophilicity, steric bulk |
| 5-Acetyl-3-cyanopyridine-2(1H)-thione | Pyridine-2(1H)-thione | EWGs (acetyl, cyano) at C5/C3 | High electrophilicity at thione sulfur |
| 4-(Pyridin-3-yl)-6-(thiophen-2-yl)dihydropyrimidine-2(1H)-thione | Dihydropyrimidine-thione | Pyridine, thiophene at C4/C6 | Planar structure with π-π stacking potential |
| 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione | Pyridine-2(1H)-thione | 1-Methylpiperidine at C3 | Reduced steric hindrance vs. isopropyl |
| 6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione | Thiazolo-pyridine-thione | Methoxy at C6 | DNA gyrase inhibition (antibacterial) |
Key Observations :
- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs like cyano (–CN) or acetyl (–COCH₃) exhibit higher electrophilic reactivity at the thione sulfur, facilitating nucleophilic attacks (e.g., in enzyme inhibition) . The target compound’s isopropyl group, an electron-donating substituent, reduces electrophilicity but enhances membrane permeability due to lipophilicity .
- Heterocyclic Diversity : Compounds with thiophene or thiazole cores (e.g., ) display distinct electronic profiles and biological targets, such as DNA topoisomerases, unlike the target compound’s piperidine-pyridine framework .
Key Findings :
- Antimicrobial Activity : The target compound’s thione group facilitates interactions with microbial enzymes, but its isopropyl substituent may reduce potency compared to tosylated derivatives (e.g., 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione), where the tosyl group enhances target affinity .
- Antiproliferative Effects : Piperidine-pyridine-thiones with methyl or isopropyl groups () show variable efficacy in cancer cell lines. Steric bulk from isopropyl may hinder binding to certain kinases, whereas methyl derivatives exhibit better uptake .
- Antioxidant Capacity: Unlike 3-aminopyridine-2(1H)-thione, which directly scavenges radicals, the target compound’s activity is less documented, suggesting its primary applications lie in antimicrobial or anticancer contexts .
Biological Activity
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione is a sulfur-containing heterocyclic compound that belongs to the piperidine derivative class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly those associated with the thione functional group and the piperidine moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione is C13H20N2S. The structure features a pyridine ring substituted with a thione group and an isopropylpiperidine moiety, which enhances its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2S |
| Molecular Weight | 236.38 g/mol |
| Density | 1.1±0.1 g/cm³ (Predicted) |
| Boiling Point | 325.8±42.0 °C at 760 mmHg (Predicted) |
Biological Activity
Research indicates that 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition
Studies have shown that compounds with thione functionalities can inhibit various enzymes, suggesting potential applications in treating diseases where enzyme modulation is beneficial.
2. Neuropharmacology
The compound's structural similarity to known neuroactive agents positions it as a candidate for further exploration in neurological disorders. It may interact with neurotransmitter systems, impacting mood regulation and cognitive functions.
3. Antioxidant Properties
Similar compounds have demonstrated antioxidant activities, which could be attributed to the thione group’s ability to scavenge free radicals.
The specific biological mechanisms through which 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione exerts its effects require further investigation. Preliminary studies suggest interactions with various biomolecules, including:
- Receptors: Potential modulation of neurotransmitter receptors.
- Enzymes: Inhibition of specific metabolic pathways.
Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profiles.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione:
Case Study 1: Neuroactive Compounds
Research has indicated that piperidine derivatives exhibit significant neuroactivity, influencing neurotransmitter systems such as dopamine and serotonin pathways. This suggests that 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione may have similar effects.
Case Study 2: Antioxidant Activity
A study on related thione compounds demonstrated their ability to reduce oxidative stress in cellular models. This highlights the potential for developing antioxidant therapies based on this compound.
Comparative Analysis
To better understand the uniqueness of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridine-2(1H)-thione | Contains a methyl group on the pyridine ring | Different substitution pattern affecting reactivity |
| 5-(1-butylpyrrolidin-2-yl)pyridine-2-thiol | Features a pyrrolidine moiety instead of piperidine | Exhibits significant antioxidant properties |
| Pyridine-2-thiol | Simple thiol derivative without additional alkyl groups | Lacks complex substituents affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
